molecular formula C24H25NO4S B14581814 L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- CAS No. 61137-70-0

L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]-

Cat. No.: B14581814
CAS No.: 61137-70-0
M. Wt: 423.5 g/mol
InChI Key: MMPGFLZZIDSTQQ-UHFFFAOYSA-N
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Description

L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- is a derivative of L-cysteine, an amino acid that contains a thiol group. This compound is often used in organic synthesis as a protecting group for the thiol functionality, which is crucial in various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- typically involves the protection of the thiol group in L-cysteine. One common method is the reaction of L-cysteine with bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.

    Biology: Helps in studying protein folding and structure by protecting thiol groups.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for various pharmaceuticals.

    Industry: Used in the production of cosmetics and food additives.

Mechanism of Action

The primary mechanism of action for L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- involves the protection of the thiol group in L-cysteine. This protection prevents unwanted side reactions during chemical synthesis. The compound interacts with molecular targets by forming stable covalent bonds with the thiol group, thereby shielding it from reactive species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where other protecting groups might fail .

Properties

CAS No.

61137-70-0

Molecular Formula

C24H25NO4S

Molecular Weight

423.5 g/mol

IUPAC Name

2-amino-3-[bis(4-methoxyphenyl)-phenylmethyl]sulfanylpropanoic acid

InChI

InChI=1S/C24H25NO4S/c1-28-20-12-8-18(9-13-20)24(17-6-4-3-5-7-17,30-16-22(25)23(26)27)19-10-14-21(29-2)15-11-19/h3-15,22H,16,25H2,1-2H3,(H,26,27)

InChI Key

MMPGFLZZIDSTQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)SCC(C(=O)O)N

Origin of Product

United States

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